molecular formula C16H13N3O B289670 N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide

N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide

Cat. No. B289670
M. Wt: 263.29 g/mol
InChI Key: VXRQTIGODYHAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide, also known as PP2A inhibitor, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and has been shown to be effective in a number of different experimental settings.

Mechanism of Action

The mechanism of action of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide is based on its ability to inhibit N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide. This compound binds to the catalytic subunit of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide, preventing it from dephosphorylating its target substrates. This leads to changes in cellular signaling pathways, which can have a range of effects on cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. Inhibition of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide can lead to changes in the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. These changes can affect cell growth, differentiation, and survival, and can also impact other cellular processes such as autophagy and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide is its ability to selectively inhibit N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide. This allows researchers to study the specific role of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide in various cellular processes, without affecting other phosphatases. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, which can vary depending on the cell type and experimental conditions. Researchers must carefully optimize the concentration and duration of treatment with N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide to minimize toxicity and ensure accurate results.

Future Directions

There are several future directions for research on N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide. One area of interest is the development of more selective inhibitors of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide, which can be used to study the specific functions of different N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide holoenzymes. Another area of interest is the use of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide in combination with other inhibitors or drugs, to study the interactions between different signaling pathways. Additionally, there is a need for more studies on the potential toxicity of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide, and the development of safer and more effective methods for its use in lab experiments.

Synthesis Methods

The synthesis of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide is a complex process that involves multiple steps. The starting material for the synthesis is 2-bromo-1-(2-pyrrol-1-ylphenyl)ethanone, which is reacted with sodium hydride and 3-cyanopyridine to form the intermediate product. This intermediate is then treated with hydrochloric acid and sodium nitrite to produce the final product, N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide. The synthesis of this compound has been optimized over the years, and there are several variations of the method that have been developed.

Scientific Research Applications

N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide has been widely studied for its potential applications in scientific research. One of the primary uses of this compound is as a N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide inhibitor, which can be used to study the role of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide in various cellular processes. N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide is a serine/threonine phosphatase that plays a critical role in regulating cell growth, differentiation, and survival. Inhibition of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide can lead to changes in these processes, which can be studied using N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide.

properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C16H13N3O/c20-16(13-6-5-9-17-12-13)18-14-7-1-2-8-15(14)19-10-3-4-11-19/h1-12H,(H,18,20)

InChI Key

VXRQTIGODYHAFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)N3C=CC=C3

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)N3C=CC=C3

Origin of Product

United States

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